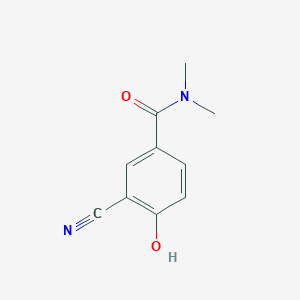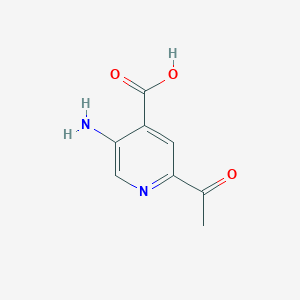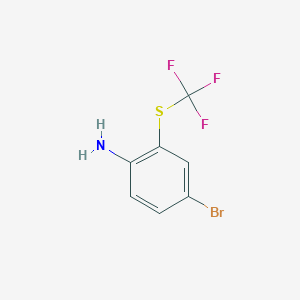
4-Bromo-2-(trifluoromethylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5BrF3NS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethylthio)aniline typically involves the introduction of bromine and trifluoromethylthio groups onto an aniline derivative. One common method is the bromination of 2-(trifluoromethylthio)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(trifluoromethylthio)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as iron powder in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Substituted anilines or thiophenols.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(trifluoromethylthio)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(trifluoromethylthio)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
2-Bromo-4-(trifluoromethyl)aniline: Bromine and trifluoromethyl groups are positioned differently on the benzene ring.
4-(Trifluoromethylthio)aniline: Lacks the bromine atom.
Uniqueness
4-Bromo-2-(trifluoromethylthio)aniline is unique due to the presence of both bromine and trifluoromethylthio groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery.
Eigenschaften
Molekularformel |
C7H5BrF3NS |
|---|---|
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
4-bromo-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H5BrF3NS/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 |
InChI-Schlüssel |
CLVFRZGJIZBFGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)SC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
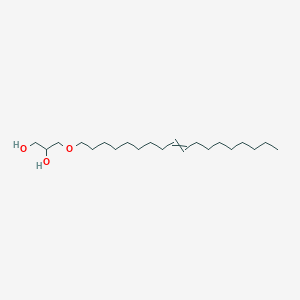
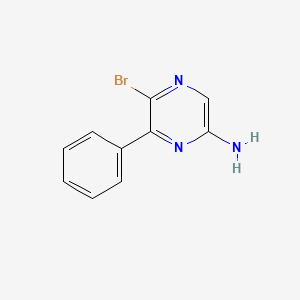
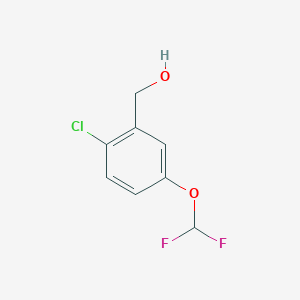
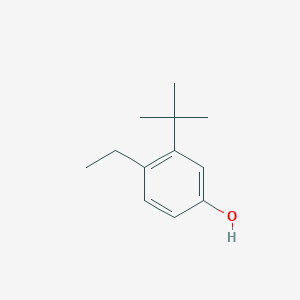
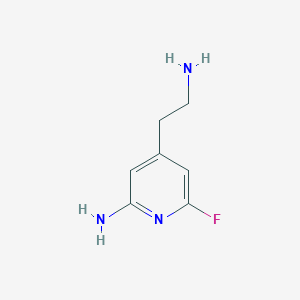
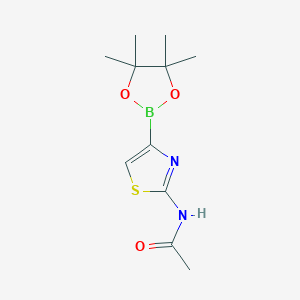
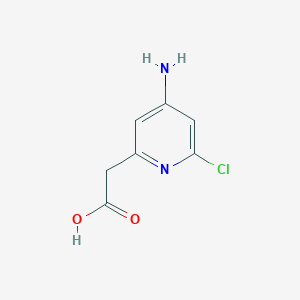
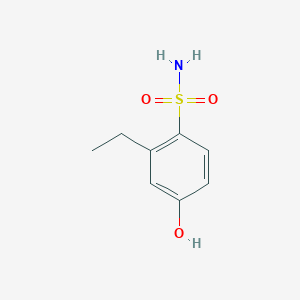
![Methyl((7-methylimidazo[1,2-A]pyridin-3-YL)methyl)amine](/img/structure/B14852766.png)
